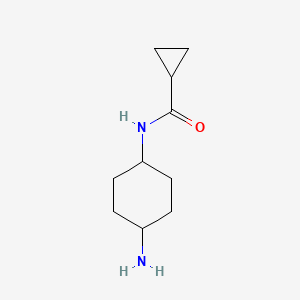![molecular formula C13H14N2O2 B15253041 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B15253041.png)
3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one is a heterocyclic compound with the molecular formula C13H14N2O2 This compound is characterized by a pyridine ring substituted with an amino group, a benzyloxy group, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.
Formation of the Dihydropyridinone Moiety: This step involves the reduction of the pyridine ring to form the dihydropyridinone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(benzyloxy)methyl]-1-propanol: Similar structure with a propanol moiety instead of the dihydropyridinone.
4-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one: Similar structure with the amino group at a different position.
Uniqueness
3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, benzyloxy group, and dihydropyridinone moiety makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-amino-1-(phenylmethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C13H14N2O2/c14-12-8-15(7-6-13(12)16)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10,14H2 |
InChI Key |
OXEHJJHHPBPBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



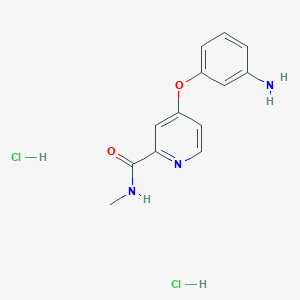
![tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate](/img/structure/B15252974.png)
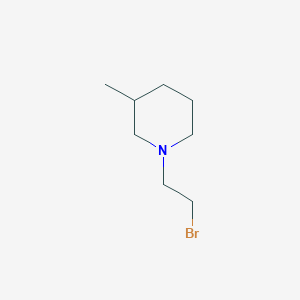
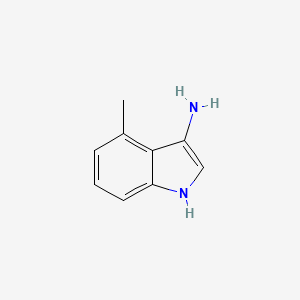
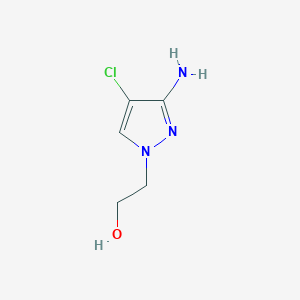
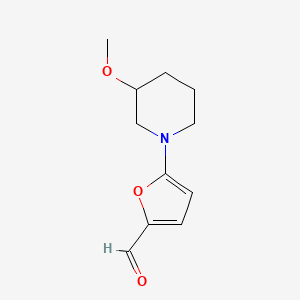
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253007.png)
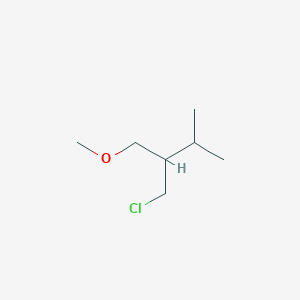
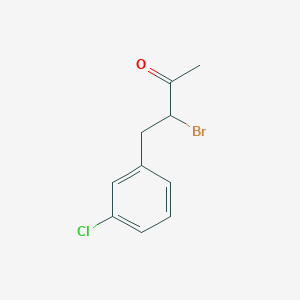
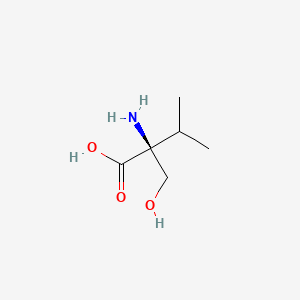

![Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15253057.png)
